molecular formula C12H12NO2P B3056693 N-hydroxy-P,P-diphenylphosphinic amide CAS No. 73452-52-5

N-hydroxy-P,P-diphenylphosphinic amide

Cat. No.: B3056693
CAS No.: 73452-52-5
M. Wt: 233.2 g/mol
InChI Key: NJKRDPIHNOWVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-P,P-diphenylphosphinic amide is a chemical compound with the molecular formula C12H12NO2P It is known for its unique structure, which includes a phosphinic amide group bonded to two phenyl groups and an N-hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-P,P-diphenylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with hydroxylamine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in substitution reactions where the N-hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinic amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-hydroxy-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine oxides and other phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism by which N-hydroxy-P,P-diphenylphosphinic amide exerts its effects involves its ability to interact with various molecular targets. The N-hydroxy group can form hydrogen bonds with biological molecules, while the phosphinic amide group can participate in coordination chemistry with metal ions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphinic chloride: A precursor in the synthesis of N-hydroxy-P,P-diphenylphosphinic amide.

    Diphenylphosphinic acid: Another related compound with similar chemical properties.

    Phosphinic amides: A broader class of compounds that share the phosphinic amide functional group.

Uniqueness

This compound is unique due to the presence of both the N-hydroxy and phosphinic amide groups in its structure. This combination imparts distinctive chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-diphenylphosphorylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO2P/c14-13-16(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKRDPIHNOWVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329302
Record name diphenylphosphinylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73452-52-5
Record name NSC112745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diphenylphosphinylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-P,P-diphenylphosphinic amide
Reactant of Route 2
N-hydroxy-P,P-diphenylphosphinic amide
Reactant of Route 3
N-hydroxy-P,P-diphenylphosphinic amide
Reactant of Route 4
N-hydroxy-P,P-diphenylphosphinic amide
Reactant of Route 5
N-hydroxy-P,P-diphenylphosphinic amide
Reactant of Route 6
N-hydroxy-P,P-diphenylphosphinic amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.